![molecular formula C11H10BrNO B1440628 6-Bromo-2-cyclopropylisoindolin-1-one CAS No. 1245649-56-2](/img/structure/B1440628.png)
6-Bromo-2-cyclopropylisoindolin-1-one
Overview
Description
Scientific Research Applications
Gastric Carcinoma Inhibition
“6-Bromo-2-cyclopropylisoindolin-1-one” derivatives have been studied as potent inhibitors of PI3Kγ, a protein implicated in gastric carcinoma. The upregulation of PI3Kγ is associated with tumor-associated-macrophage-mediated gastric carcinoma, and these compounds can suppress tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12) through the AKT/mTOR pathway. This promotes an immunosuppressant phenotype of tumor-associated macrophages, which is beneficial for cancer treatment .
Molecular Modeling and Drug Design
These compounds are used in molecular modeling studies to understand their binding efficiency and selectivity towards PI3Kγ over other isoforms. Techniques such as molecular docking, molecular dynamics, molecular mechanics, and binding free energy calculations are employed to evaluate their potential as selective inhibitors, which is crucial in the design of targeted cancer therapies .
Antiviral Activity
Isoindolin-1-one derivatives, which include “6-Bromo-2-cyclopropylisoindolin-1-one”, have been reported to possess antiviral activities. They have been synthesized and tested against various viruses, including influenza A and Coxsackie B4 virus, showing promising inhibitory activities. This suggests their potential use in developing antiviral drugs .
Anti-inflammatory Properties
The structural framework of “6-Bromo-2-cyclopropylisoindolin-1-one” allows it to be considered for anti-inflammatory applications. Indole derivatives are known to bind with high affinity to multiple receptors, which can be leveraged to develop new derivatives with enhanced anti-inflammatory effects .
Anticancer Potential
Apart from gastric carcinoma, the indole nucleus found in “6-Bromo-2-cyclopropylisoindolin-1-one” is a part of many synthetic drug molecules with anticancer properties. The ability to bind to various receptors makes it a valuable scaffold for synthesizing new compounds with potential anticancer activities .
Antioxidant Effects
The indole derivatives are also explored for their antioxidant properties. The presence of the indole nucleus contributes to the scavenging of free radicals, which is essential in preventing oxidative stress-related diseases .
Antimicrobial and Antitubercular Activities
Research has indicated that indole derivatives exhibit antimicrobial and antitubercular activities. This opens up possibilities for “6-Bromo-2-cyclopropylisoindolin-1-one” to be used in the development of new treatments for bacterial infections and tuberculosis .
Antidiabetic and Antimalarial Applications
The broad spectrum of biological activities of indole derivatives includes antidiabetic and antimalarial effects. The structural modification of “6-Bromo-2-cyclopropylisoindolin-1-one” could lead to the discovery of new drugs for treating diabetes and malaria .
Mechanism of Action
Target of Action
The primary target of 6-Bromo-2-cyclopropylisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .
Mode of Action
6-Bromo-2-cyclopropylisoindolin-1-one interacts with CDK7 through high binding affinity and conventional hydrogen bonding interactions with active amino acid residues of CDK7 . The compound’s interaction with CDK7 has been confirmed through molecular docking studies .
Biochemical Pathways
The interaction of 6-Bromo-2-cyclopropylisoindolin-1-one with CDK7 affects the cell cycle, a fundamental process in cellular replication. By inhibiting CDK7, the compound can disrupt the cell cycle, potentially leading to the inhibition of cancer cell proliferation .
Result of Action
The inhibition of CDK7 by 6-Bromo-2-cyclopropylisoindolin-1-one can lead to the disruption of the cell cycle, potentially inhibiting the proliferation of cancer cells . This makes 6-Bromo-2-cyclopropylisoindolin-1-one a promising candidate for anti-cancer action .
properties
IUPAC Name |
6-bromo-2-cyclopropyl-3H-isoindol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c12-8-2-1-7-6-13(9-3-4-9)11(14)10(7)5-8/h1-2,5,9H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJCKAFHTYFEGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3=C(C2=O)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-cyclopropylisoindolin-1-one | |
CAS RN |
1245649-56-2 | |
Record name | 6-bromo-2-cyclopropylisoindolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.